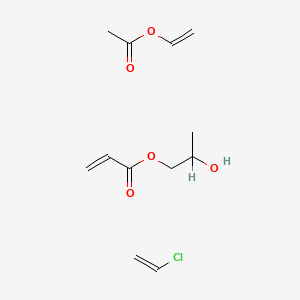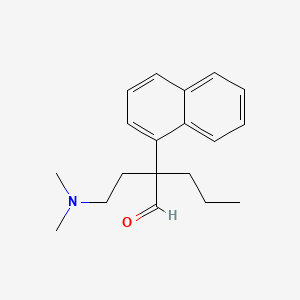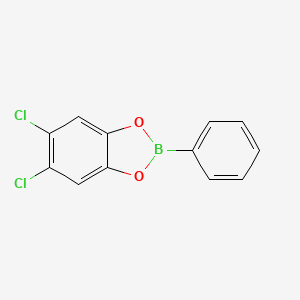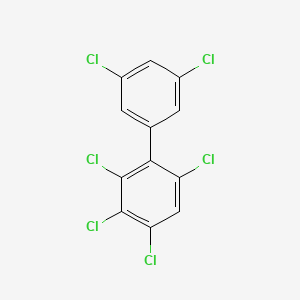
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate is a complex polymer that combines the properties of its constituent monomers. This compound is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate involves the polymerization of 2-Propenoic acid, 2-hydroxypropyl ester with chloroethene and ethenyl acetate. The polymerization process typically requires the presence of initiators such as peroxides or azo compounds, which help in the formation of free radicals necessary for the polymerization reaction .
Industrial Production Methods
In industrial settings, the polymerization process is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniform polymerization. The resulting polymer is then purified and processed into various forms depending on its intended application .
化学反応の分析
Types of Reactions
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties
作用機序
The mechanism by which Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, ionic bonds, and covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are crucial for its applications in drug delivery and biocompatible materials .
類似化合物との比較
Similar Compounds
- 2-Hydroxypropyl acrylate-vinyl acetate-vinyl chloride copolymer
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
- Methacrylic acid, 2-hydroxypropyl ester
Uniqueness
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate is unique due to its combination of properties from its constituent monomers. This polymer exhibits excellent adhesive properties, chemical stability, and biocompatibility, making it suitable for a wide range of applications .
特性
CAS番号 |
41618-91-1 |
|---|---|
分子式 |
C12H19ClO5 |
分子量 |
278.73 g/mol |
IUPAC名 |
chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate |
InChI |
InChI=1S/C6H10O3.C4H6O2.C2H3Cl/c1-3-6(8)9-4-5(2)7;1-3-6-4(2)5;1-2-3/h3,5,7H,1,4H2,2H3;3H,1H2,2H3;2H,1H2 |
InChIキー |
CDZRKFJZEOBIOO-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C=C)O.CC(=O)OC=C.C=CCl |
正規SMILES |
CC(COC(=O)C=C)O.CC(=O)OC=C.C=CCl |
Key on ui other cas no. |
41618-91-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















